1-(8-Bromooctyloxy)-3-methylbenzene
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Overview
Description
1-(8-Bromooctyloxy)-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a bromooctyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(8-Bromooctyloxy)-3-methylbenzene can be synthesized through a multi-step process involving the reaction of 3-methylphenol with 1,8-dibromooctane. The reaction typically occurs in the presence of a base such as potassium carbonate in a solvent like acetone. The mixture is refluxed for several hours, and the product is purified through standard techniques such as filtration and evaporation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(8-Bromooctyloxy)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, sulfuric acid, and water.
Reduction: Lithium aluminum hydride, ether, and an inert atmosphere.
Major Products:
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: 1-(8-Bromooctyloxy)-3-methylbenzoic acid.
Reduction: 1-(8-Octyloxy)-3-methylbenzene.
Scientific Research Applications
1-(8-Bromooctyloxy)-3-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic electronic devices due to its unique structural properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism by which 1-(8-Bromooctyloxy)-3-methylbenzene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological studies, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to changes in biological activity.
Comparison with Similar Compounds
1-(8-Bromooctyloxy)-4-methylbenzene: Similar structure but with the methyl group in a different position.
1-(8-Bromooctyloxy)-2-methylbenzene: Another positional isomer with the methyl group in the ortho position.
1-(8-Bromooctyloxy)-3-ethoxybenzene: Similar structure with an ethoxy group instead of a methyl group.
Uniqueness: 1-(8-Bromooctyloxy)-3-methylbenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can lead to different physical and chemical properties compared to its isomers.
Properties
IUPAC Name |
1-(8-bromooctoxy)-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO/c1-14-9-8-10-15(13-14)17-12-7-5-3-2-4-6-11-16/h8-10,13H,2-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGJDACNZINMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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